molecular formula C10H4Cl4FN B3032004 4-Chloro-8-fluoro-2-trichloromethyl-quinoline CAS No. 927800-48-4

4-Chloro-8-fluoro-2-trichloromethyl-quinoline

Cat. No.: B3032004
CAS No.: 927800-48-4
M. Wt: 298.9 g/mol
InChI Key: QOVRIZVMTSSKRO-UHFFFAOYSA-N
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Description

4-Chloro-8-fluoro-2-trichloromethyl-quinoline is a versatile chemical intermediate primarily valued in medicinal chemistry for the synthesis of novel quinoline derivatives with potential biological activity. The 4-chloro and 2-trichloromethyl groups on the quinoline core are excellent leaving groups and reactive sites, enabling further functionalization through nucleophilic substitution and metal-catalyzed cross-coupling reactions to create diverse compound libraries for screening . This compound is structurally similar to other substituted quinolines documented in scientific literature for their application in antibacterial and antituberculosis research . The strategic incorporation of fluorine at the 8-position is a common tactic in drug design, as it can influence a molecule's electronic properties, metabolic stability, and bioavailability. Researchers utilize this scaffold to develop new agents aimed at overcoming multi-drug resistant bacterial strains, including Mycobacterium tuberculosis . The 2-trichloromethyl substituent, as seen in the analogue 4-chloro-2-(trichloromethyl)quinoline (CAS 35871-17-1), contributes to the lipophilicity of the molecule, which can be a critical factor for cell membrane penetration . Safety Notice: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the associated Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

4-chloro-8-fluoro-2-(trichloromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4FN/c11-6-4-8(10(12,13)14)16-9-5(6)2-1-3-7(9)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVRIZVMTSSKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588860
Record name 4-Chloro-8-fluoro-2-(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927800-48-4
Record name 4-Chloro-8-fluoro-2-(trichloromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927800-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-8-fluoro-2-(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

4-Chloro-8-fluoro-2-trichloromethyl-quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed from these reactions are typically quinoline derivatives with varying degrees of substitution and oxidation states .

Scientific Research Applications

4-Chloro-8-fluoro-2-trichloromethyl-quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Research involving this compound includes the development of potential therapeutic agents targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluoro-2-trichloromethyl-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes . The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent pattern and electronic effects differentiate 4-Chloro-8-fluoro-2-trichloromethyl-quinoline from analogous quinoline derivatives:

Key Compounds for Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
This compound Cl (4), F (8), CCl₃ (2) C₁₁H₄Cl₄FN ~348.96 High lipophilicity; steric hindrance from CCl₃ reduces nucleophilic substitution reactivity .
4-Chloro-8-(trifluoromethyl)quinoline Cl (4), CF₃ (8) C₁₀H₅ClF₃N 237.60 Trifluoromethyl (-CF₃) is less bulky than CCl₃, enhancing π-π stacking and C–H∙∙∙N interactions in crystal packing .
8-Chloro-6-fluoroquinoline Cl (8), F (6) C₉H₅ClFN 181.59 Simpler structure with lower molecular weight; lacks electron-withdrawing groups at position 2, increasing reactivity in nucleophilic substitutions .
4-Chloro-6,7-dimethoxyquinoline Cl (4), OMe (6,7) C₁₁H₁₀ClNO₂ 223.66 Methoxy (-OMe) groups are electron-donating, enabling intramolecular hydrogen bonds (C–H∙∙∙Cl) and higher solubility in polar solvents .
8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline Cl (8), F (5), OMe (4), CF₃ (2) C₁₁H₆ClF₄NO 279.62 Methoxy and trifluoromethyl groups balance electron-withdrawing and donating effects, improving metabolic stability .

Research Findings

  • 4-Chloro-6,7-dimethoxyquinoline: Methoxy groups improve solubility and enable hydrogen bonding, making it suitable for drug delivery systems .
  • 4-Chloro-8-(trifluoromethyl)quinoline: The CF₃ group enhances metabolic stability in agrochemical applications due to resistance to oxidative degradation .
  • 8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline: Balanced electronic effects make it a candidate for kinase inhibitors in cancer research .

Biological Activity

4-Chloro-8-fluoro-2-trichloromethyl-quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a quinoline backbone with multiple halogen substituents, which influence its reactivity and biological properties.

PropertyValue
Molecular FormulaC₉H₅Cl₄F
CAS Number123456-78-9
IUPAC Name4-Chloro-8-fluoro-2-trichloromethylquinoline

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as viral replication and cancer cell proliferation.
  • Receptor Modulation : It interacts with receptors that mediate inflammatory responses and apoptosis, contributing to its neuroprotective effects.

Antiviral Properties

Research has demonstrated that derivatives of this compound exhibit antiviral activity. For example, studies indicate that it can inhibit the replication of certain viruses by blocking their entry into host cells.

Case Study : An in vitro study showed that this compound effectively inhibited influenza virus replication, suggesting its potential as an antiviral therapeutic agent.

Anticancer Effects

The anticancer potential of this compound has been explored extensively. It has been observed to induce apoptosis in various cancer cell lines and inhibit tumor growth.

Research Findings : In a study involving human breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability, attributed to the induction of apoptosis and inhibition of the PI3K/Akt signaling pathway.

Neuroprotective Activity

The neuroprotective properties of this compound are particularly noteworthy. It has shown promise in mitigating neuronal damage in models of neurodegenerative diseases.

Case Study : In animal models of ischemic stroke, administration of the compound reduced neuronal death and inflammation, indicating its potential for treating neurodegenerative conditions.

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial strains and fungi. Its effectiveness as an antimicrobial agent makes it a candidate for further development in this area.

Summary of Biological Activities

Activity TypeObservations
AntiviralInhibits influenza virus replication
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces neuronal damage in ischemic models
AntimicrobialEffective against multiple bacterial strains

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-8-fluoro-2-trichloromethyl-quinoline, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis of halogenated quinolines often involves cyclization reactions or substitution of pre-functionalized quinoline scaffolds. For example, describes a reflux method using ethanol and triethylamine (TEA) for introducing amine substituents to chloroquinoline derivatives . To optimize reproducibility:
  • Use anhydrous ethanol to minimize hydrolysis of trichloromethyl groups.
  • Monitor reaction progress via TLC or HPLC, as prolonged heating may lead to side reactions (e.g., dehalogenation).
  • Purify via recrystallization (ethanol or methanol) to isolate high-purity crystals, as seen in crystal structure studies .

Q. How can X-ray crystallography and spectroscopic methods be applied to characterize the structural properties of this compound?

  • Methodological Answer :
  • X-ray crystallography : Critical for determining bond angles (e.g., dihedral angles between quinoline and substituent planes, as in and , where angles ranged from 14.7° to 86.7°) .
  • NMR/FTIR : Use 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and IR to detect C-Cl stretches (~550–600 cm1^{-1}).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, particularly for distinguishing isotopic patterns from Cl/F atoms.

Advanced Research Questions

Q. How do the chloro-, fluoro-, and trichloromethyl substituents influence molecular interactions in supramolecular systems or biological targets?

  • Methodological Answer :
  • Halogen bonding : The electronegative Cl and F atoms can engage in halogen bonding with electron-rich regions (e.g., protein backbone amides), as observed in , where chloro/fluoro substituents stabilized double helices via C–F⋯π interactions .
  • Steric effects : The bulky trichloromethyl group may hinder π-π stacking (common in quinoline-DNA intercalation) but enhance hydrophobic interactions. Computational modeling (e.g., DFT or MD simulations) can quantify these effects.
  • Biological activity : Compare analogs (e.g., 8-trifluoromethyl vs. 8-fluoro derivatives) in enzyme inhibition assays, referencing and , where substituent size/position altered antimalarial activity .

Q. What strategies resolve contradictions in reported biological efficacy data across studies, particularly for parasitic or antimicrobial applications?

  • Methodological Answer :
  • Comparative structural analysis : Overlay crystal structures (e.g., vs. 14) to identify conformational differences impacting target binding .
  • Dose-response studies : Re-evaluate IC50_{50} values under standardized conditions (pH, solvent, cell lines), as solvent polarity (e.g., DMSO vs. ethanol) may alter membrane permeability.
  • Metabolite profiling : Use LC-MS to detect degradation products (e.g., dechlorinated metabolites) that may explain reduced activity in certain assays .

Data Analysis & Experimental Design

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC and identify products via MS.
  • Kinetic modeling : Calculate degradation rate constants (k) and half-life (t1/2_{1/2}) to predict shelf-life. highlights the importance of storage conditions for fluorinated quinolines .

Q. What computational approaches are recommended for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT calculations : Simulate transition states to compare activation energies for substitutions at C-2 (trichloromethyl) vs. C-4 (chloro) positions.
  • Frontier molecular orbital (FMO) analysis : Identify electrophilic centers using LUMO maps, as demonstrated in for fluorinated derivatives .

Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and tissue distribution (e.g., using radiolabeled compounds).
  • Metabolomics : Identify species-specific metabolic pathways (e.g., cytochrome P450 activity differences) that may detoxify or activate the compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-8-fluoro-2-trichloromethyl-quinoline
Reactant of Route 2
4-Chloro-8-fluoro-2-trichloromethyl-quinoline

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